![molecular formula C18H18F3N3O B2364593 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034556-21-1](/img/structure/B2364593.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine ring, a cyclopropyl group, and a trifluoromethylphenyl group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Anticancer Agents
Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been explored for their cytotoxicity against various human cancer cell lines, showing moderate to good cytotoxicity and weak toxicity against normal cell lines. Such compounds, including analogs like 5f, 5g, 5i, and 6b–g, have shown significant cytotoxicity, hinting at their potential as anticancer agents (Alam et al., 2018).
Antiviral Activity
Synthesis and evaluation of pyrazolyl and pyrazinone derivatives have also been conducted for their antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These studies provide a foundation for the development of new antiviral compounds with potentially novel mechanisms of action (Attaby et al., 2006).
Antimicrobial Agents
Novel 1,2,3-triazole-pyrazole hybrids have been designed and synthesized as antimicrobial agents, demonstrating significant in vitro antibacterial and antifungal activity against a variety of strains. This research underscores the versatility of pyrazole derivatives in combating microbial infections (Pervaram et al., 2017).
Chemical Synthesis Techniques
Pyrazole derivatives have been synthesized through various techniques, including microwave-assisted synthesis, highlighting the compound's role in the development of novel synthetic methodologies. These methods can lead to more efficient and environmentally friendly synthetic routes for complex organic molecules (Katade et al., 2008).
Biological Activity Screening
Derivatives of pyrazine, such as those studied for their antibacterial, antioxidant, and DNA binding activities, demonstrate the broad potential of pyrazine-based compounds in biological research. The ability to design and synthesize molecules with targeted biological activities is crucial for the development of new therapeutic agents (Kitawat & Singh, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-1-12(2-6-14)9-17(25)23-7-8-24-15(11-23)10-16(22-24)13-3-4-13/h1-2,5-6,10,13H,3-4,7-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMDIXINDQKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
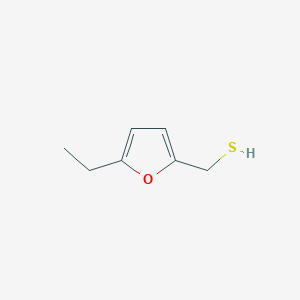
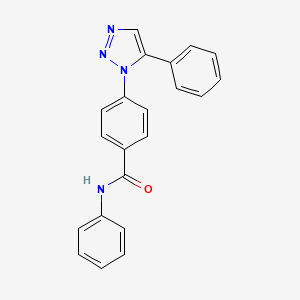
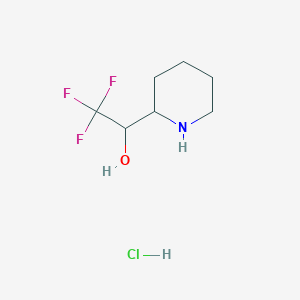
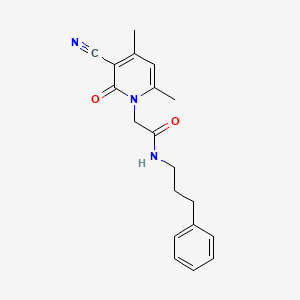
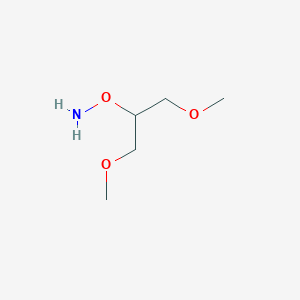
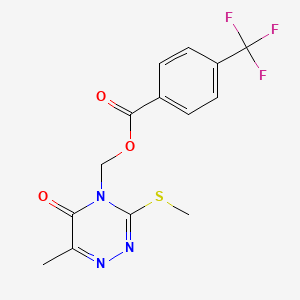
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
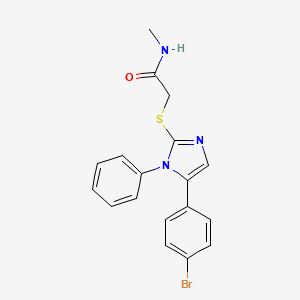
![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)